ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-12-carboxylate
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Overview
Description
Ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-12-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of multiple functional groups, including hydroxyl, oxo, and carboxylate groups, as well as sulfur and nitrogen atoms within its ring system. Such structural diversity makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-12-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, which are then subjected to cyclization reactions to form the tricyclic core. Common reagents used in these steps include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-12-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may produce an alcohol.
Scientific Research Applications
Ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-12-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-12-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-12-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: Known for their biological activity and structural complexity.
Imidazole Derivatives: Commonly used in pharmaceuticals and agrochemicals.
Coumarin Derivatives: Known for their anticoagulant and antimicrobial properties.
The uniqueness of ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[730
Properties
IUPAC Name |
ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-12-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-4-19-11(17)13(18)5-20-12-14-9-8(10(16)15(12)13)6(2)7(3)21-9/h18H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJLCEVPQYDPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CSC2=NC3=C(C(=C(S3)C)C)C(=O)N21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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